molecular formula C24H31NO4S B15037495 ethyl 2-{[4-(3-methylbutoxy)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[4-(3-methylbutoxy)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B15037495
M. Wt: 429.6 g/mol
InChI Key: MTYQPIOQTIIVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

The synthesis of ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Chemical Reactions Analysis

ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:

The uniqueness of ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Properties

Molecular Formula

C24H31NO4S

Molecular Weight

429.6 g/mol

IUPAC Name

ethyl 2-[[4-(3-methylbutoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H31NO4S/c1-4-28-24(27)21-19-8-6-5-7-9-20(19)30-23(21)25-22(26)17-10-12-18(13-11-17)29-15-14-16(2)3/h10-13,16H,4-9,14-15H2,1-3H3,(H,25,26)

InChI Key

MTYQPIOQTIIVIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.